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Compound Name: REDX05358
CAS No.: 1884226-20-3
Cat. No.: B610433
. J

Introduction & Mechanism of Action

REDXO05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor.[1][2] Unlike first-
generation RAF inhibitors (e.g., vemurafenib, dabrafenib) which selectively target BRAF V600E
monomers, REDX05358 is designed to inhibit both RAF monomers and dimers (ARAF, BRAF,
and CRAF).[2]

The Scientific Challenge: Paradoxical Activation

First-generation inhibitors bind to the ATP-binding pocket of BRAF V600E. However, in cells
with wild-type BRAF and mutant RAS (e.g., KRAS-mutant colorectal cancer), these inhibitors
induce RAF dimerization, leading to a paradoxical increase in downstream ERK signaling and
tumor growth.

REDX05358 Solution: By binding in a DFG-out conformation and inhibiting the RAF dimer
complex, REDX05358 blocks signaling in both BRAF-mutant (monomer-driven) and RAS-
mutant (dimer-driven) contexts without inducing paradoxical hyperactivation.[2]

Pathway Diagram: Mechanism of RAF Inhibition

The following diagram illustrates the MAPK signaling cascade and the intervention point of
REDX05358 compared to first-generation inhibitors.
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Caption: REDX05358 inhibits RAF dimers downstream of RAS, preventing the paradoxical
activation seen with 1st-gen inhibitors.
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Material Preparation

To ensure reproducibility, strict adherence to compound handling is required.
e Compound: REDX05358 (Solid powder).[1]
e Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%.

e Storage: Store powder at -20°C. Store DMSO stocks at -80°C to prevent freeze-thaw
degradation.

Stock Solution Protocol (10 mM):

o Calculate mass required using MW (approx. 472.9 g/mol ).[1]

o Add DMSO to the vial. Vortex for 30 seconds until completely dissolved.
 Aliquot into light-protective tubes (50

L/tube) to avoid repeated freeze-thaw cycles.

 Critical Step: On the day of the assay, perform serial dilutions in 100% DMSO first, then
transfer to media. This prevents compound precipitation that occurs if high-concentration
stocks are dropped directly into aqueous media.

Protocol A: Assessment of Paradoxical Activation
(p-ERK)

Objective: Confirm that REDX05358 does not induce p-ERK upregulation in RAS-
mutant/BRAF-WT cells, distinguishing it from vemurafenib.

Experimental Design
e Cell Line: HCT116 (KRAS G13D, BRAF WT) or DLD-1.

e Controls:
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o Negative: DMSO (0.1%).

o Paradoxical Control: Vemurafenib (PLX4032) — Expect p-ERK spike.

e Readout: Western Blot or AlphaLISA for Phospho-ERK1/2 (Thr202/Tyr204).

Step-by-Step Workflow

e Seeding:
o Seed HCT116 cells at

cells/well in a 6-well plate.

o Incubate for 24 hours at 37°C, 5% CO

o Starvation (Critical):
o Aspirate growth media. Wash 1x with PBS.
o Add serum-free media (0% FBS). Incubate for 16—18 hours.

o Why? Serum contains growth factors that elevate basal p-ERK, masking the "paradoxical
spike" caused by drugs.

e Treatment:
o Prepare 1000x compound stocks in DMSO.
o Dilute 1:1000 into warm serum-free media.
o Dose Range: 0.01, 0.1, 1.0, 10

M.

o Add to cells and incubate for 1 hour. (Signaling effects are rapid).

e Lysis:
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o Place plate on ice. Wash with cold PBS containing 1 mM Na

VO
(phosphatase inhibitor).

o Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

e Analysis (Western Blot):
o Load 20

g protein/lane.

o Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Loading Control).

Expected Data Profile
0.01

0.1 1.0
Compound Interpretation
M p-ERK M p-ERK M p-ERK
DMSO Baseline Baseline Baseline Reference
Paradoxical
Vemurafenib High (Spike) High Low/Baseline Activation (Type

1)

No Paradoxical
REDX05358 Baseline/Low Low Inhibited Activation (Pan-
RAF)

Protocol B: Anti-Proliferation Assay (IC50
Determination)

Objective: Quantify potency in BRAF-mutant (efficacy) vs. RAS-mutant (broad spectrum)
models.

Experimental Design

e Cell Lines:
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o A375 (BRAF V600E) — Sensitive control.

o HCT116 (KRAS Mutant) — Target for Pan-RAF inhibition.

e Readout: CellTiter-Glo® (ATP quantification).

Step-by-Step Workflow

o Optimization: Determine the optimal seeding density to ensure cells remain in log-phase
growth for 72 hours (typically 2,000—4,000 cells/well for A375).

e Seeding:
o Seed cells in 96-well white-walled plates (90

L/well).

o Incubate 24 hours.

e Dosing:
o Prepare a 10-point serial dilution (1:3) of REDX05358 in media (10x concentration).
o Add 10

L of 10x drug to the 90
L cells. Final DMSO = 0.1%.

o Include "Day 0" control plate to calculate GI50 if cytostasis is suspected.
e Incubation:

o Incubate for 72 hours.
e Development:

o Equilibrate CellTiter-Glo reagent to room temperature.

o Add 100
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L reagent to each well. Shake 2 mins.

o Read Luminescence.

Data Analysis

Calculate IC50 using a 4-parameter non-linear regression (Sigmoidal Dose-Response).

Self-Validating Check:

e If A375 IC50 > 100 nM, check compound integrity or cell passage number. (Expected IC50 <
10 nM).

e IfHCT116 curve is flat, confirm the compound is REDX05358 (Pan-RAF) and not a specific
BRAF inhibitor.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing REDX05358.
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Caption: Workflow to distinguish REDX05358 (Pan-RAF) from generic BRAF inhibitors via
paradoxical signaling checks.
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e ProbeChem. (n.d.). REDX-05358 Chemical Properties and Biological Activity. ProbeChem
Biochemicals.[1]

o Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in
cells with wild-type BRAF. Nature. (Contextual grounding for Paradoxical Activation
mechanism).

e Yao, Z., et al. (2015). Raf inhibitor resistance is mediated by dimerization of aberrantly
spliced BRAF(V600E). Nature. (Contextual grounding for RAF Dimerization).

Note on Nomenclature: Ensure you are using REDX05358 (Pan-RAF inhibitor).[1][2] Do not
confuse this with RXC005/REDX08608, which is Redx Pharma's reversible BTK inhibitor. The
protocols above are specific to the RAF/MAPK pathway.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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